molecular formula C19H16O B14304980 2-Methoxy-6-(2-phenylethenyl)naphthalene CAS No. 123871-53-4

2-Methoxy-6-(2-phenylethenyl)naphthalene

Cat. No.: B14304980
CAS No.: 123871-53-4
M. Wt: 260.3 g/mol
InChI Key: QWBPKJFGKCHGSU-UHFFFAOYSA-N
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Description

2-Methoxy-6-(2-phenylethenyl)naphthalene is an organic compound with the molecular formula C19H16O It is a derivative of naphthalene, featuring a methoxy group at the 2-position and a phenylethenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2-phenylethenyl)naphthalene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of solvents, catalysts, and bases can be tailored to suit industrial requirements, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-phenylethenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of acylated naphthalene derivatives.

Scientific Research Applications

2-Methoxy-6-(2-phenylethenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-phenylethenyl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and phenylethenyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxynaphthalene
  • 6-Methoxy-2-naphthaldehyde
  • 2-Bromo-6-methoxy naphthalene

Comparison

2-Methoxy-6-(2-phenylethenyl)naphthalene is unique due to the presence of both methoxy and phenylethenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research applications .

Properties

CAS No.

123871-53-4

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

2-methoxy-6-(2-phenylethenyl)naphthalene

InChI

InChI=1S/C19H16O/c1-20-19-12-11-17-13-16(9-10-18(17)14-19)8-7-15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

QWBPKJFGKCHGSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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